molecular formula C7H15N B13060262 1-Cyclobutylpropan-2-amine

1-Cyclobutylpropan-2-amine

Cat. No.: B13060262
M. Wt: 113.20 g/mol
InChI Key: GPEFCRXOFGOZFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclobutylpropan-2-amine is a secondary amine characterized by a cyclobutyl group attached to the propan-2-amine backbone. Its molecular formula is C₇H₁₅N, with a SMILES notation of CC(CC1CCC1)N and an InChIKey of GPEFCRXOFGOZFQ-UHFFFAOYSA-N . The compound exists as a hydrochloride salt (CID 55291584) and exhibits a compact aliphatic structure due to the strained four-membered cyclobutyl ring. This structural feature may influence its physicochemical properties, such as solubility and reactivity, compared to analogs with larger or smaller cyclic substituents.

Properties

Molecular Formula

C7H15N

Molecular Weight

113.20 g/mol

IUPAC Name

1-cyclobutylpropan-2-amine

InChI

InChI=1S/C7H15N/c1-6(8)5-7-3-2-4-7/h6-7H,2-5,8H2,1H3

InChI Key

GPEFCRXOFGOZFQ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CCC1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclobutylpropan-2-amine can be synthesized through several methods. One common approach involves the reaction of cyclobutylmagnesium bromide with 2-bromopropane, followed by the addition of ammonia to form the desired amine . Another method includes the reductive amination of cyclobutanone with 2-aminopropane using a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutylpropan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acid chlorides, anhydrides, and other electrophilic reagents.

Major Products Formed:

Scientific Research Applications

The applications of 1-Cyclobutylpropan-2-amine in scientific research, with a focus on its role as a building block in chemical synthesis, are discussed below.

Scientific Research Applications

Role in Chemical Synthesis: this compound serves as a building block in the synthesis of more complex molecules.

Palladium-Catalyzed Reactions: Palladium(II)-catalyzed tertiary C−H activation of cyclobutylmethyl ketones using a transient directing group has been reported . An electron-deficient 2-pyridone ligand was identified as the optimal external ligand to enable tertiary C−H activation . A variety of cyclobutylmethyl ketones bearing quaternary carbon centers was readily accessed without preinstalling internal directing groups in up to 81% yield and >95:5 regioisomeric ratios of tertiary C‒H arylation to β-methylene (β-methyl) or γ-C‒H arylation .

To test the feasibility of their approach, the researchers first attempted the tertiary C‒H bond arylation of 1-cyclobutylpropan-2-one and found that functional groups selectively afforded the β-tertiary C‒H arylated product in 43 to 66% yield with up to > 95:5 regioisomeric ratio . The ketone 4a , containing a readily accessible β-methyl C‒H bond, also afforded site selectivity for the tertiary C–H bond (75:25 r.r.) . However, when the alkyl group was changed to a phenyl group (4i ), no reaction was observed under the standard conditions. Likewise, no desired product was observed when 1-cyclohexylpropan-2-one (4j ) was employed as the substrate .

Cyclobutyl Boronic Esters: Cyclobutyl boronic esters can be synthesized using novel methods of achieving sp2-sp3 cross-coupling to pyridines . Treatment of a bicyclobutylboron-ate complex, generated by the attack of alkyl or aryl boronic esters by a lithiated bicyclobutane, with arylpalladium electrophiles led to cleavage of the central C-C σ bond alongside the 1,2-metallate rearrangement to furnish a cyclobutyl-aryl-palladium species . This species can undergo reductive elimination to give the desired 1,1,3-trisubstituted cyclobutane product . It was proposed that the 1,2-metallate rearrangement from the electron-rich boron-ate moiety and cleavage of the C-C σ bond are concerted, the former providing the ‘push’ for the latter to occur .

Mechanism of Action

The mechanism of action of 1-Cyclobutylpropan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the reaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 1-cyclobutylpropan-2-amine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Ring Size Substituents CAS Number
This compound C₇H₁₅N 113.20 Cyclobutyl None CID 55291584
1-Cyclopentyl-2-methylpropan-2-amine C₉H₁₉N 141.26 Cyclopentyl Methyl 719267-46-6
1-Cyclopropyl-2-propyn-1-amine C₆H₉N 95.14 Cyclopropyl Propynyl 1462237-17-7
N-(1-Cyclohexylpropan-2-yl)butan-1-amine C₁₃H₂₇N 197.36 Cyclohexyl Butyl 92162-16-8
2-(2-Fluorophenyl)cyclopropan-1-amine HCl C₉H₁₁ClFN 187.64 Cyclopropyl 2-Fluorophenyl 1269152-01-3

Key Observations:

  • Ring Size and Strain : The cyclobutyl group in this compound introduces moderate ring strain compared to the more strained cyclopropane derivatives (e.g., 1-cyclopropyl-2-propyn-1-amine) and less strained cyclohexyl analogs . This strain may enhance reactivity or alter metabolic stability.
  • Aromatic substituents, such as the 2-fluorophenyl group, introduce π-π interactions relevant to receptor binding in bioactive molecules .
  • Molecular Weight : this compound has a lower molecular weight (113.20 g/mol) compared to cyclohexyl (197.36 g/mol) or cyclopentyl (141.26 g/mol) analogs, suggesting better pharmacokinetic properties for drug delivery .

Biological Activity

1-Cyclobutylpropan-2-amine, a secondary amine with the molecular formula C7_7H13_{13}N, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a cyclobutyl group attached to the second carbon of a propan-2-amine chain, which imparts unique steric and electronic properties that influence its interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may function as an inhibitor or activator , modulating the activity of enzymes or receptors through binding interactions. The amine group can form hydrogen bonds and electrostatic interactions, influencing the activity and function of these targets. This mechanism suggests potential applications in drug development, particularly for creating pharmaceuticals that require specific structural features for optimal efficacy.

Biological Activity and Applications

Research indicates that this compound exhibits various biological activities, including:

  • Enzyme Modulation: The compound has been studied for its effects on cellular processes and enzyme interactions. It may modulate enzyme activity, which is critical in metabolic pathways .
  • Pharmacological Potential: Due to its unique structure, it is being explored as a potential therapeutic agent in drug discovery. Its interactions with neurotransmitter receptors or metabolic enzymes could lead to novel treatment options .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
CyclopropylamineContains a three-membered cycloalkaneSmaller ring size affects steric properties
CyclopentylamineFive-membered cycloalkaneDifferent steric hindrance compared to cyclobutane
CyclohexylamineSix-membered cycloalkaneLarger ring size provides different reactivity
2-Cyclobutylpropan-2-amineCyclobutyl group attached to propan-2-amineDistinct chemical properties due to dual groups

The cyclobutyl group in this compound contributes to its distinct steric and electronic characteristics compared to other cycloalkylamines, making it valuable for studying structure-activity relationships.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various applications:

  • Antimicrobial Activity: Preliminary research has indicated that derivatives of this compound may exhibit antimicrobial properties by inhibiting specific bacterial enzymes .
  • Cancer Research: Investigations into its effects on cancer cell lines have shown promise in modulating pathways related to cell proliferation, suggesting potential as an anticancer agent .
  • Neuropharmacology: Studies are ongoing to evaluate its effects on neurotransmitter systems, which could lead to new treatments for neurological disorders .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.